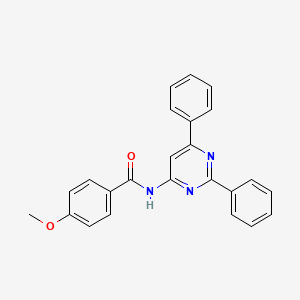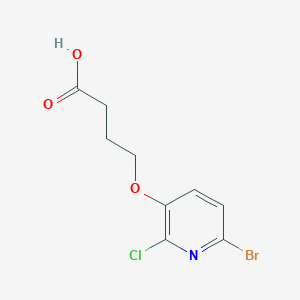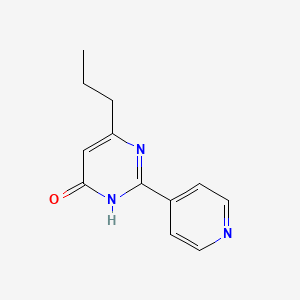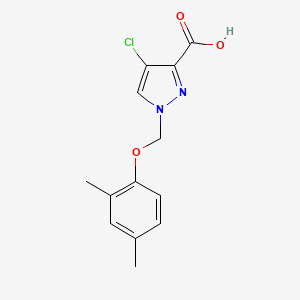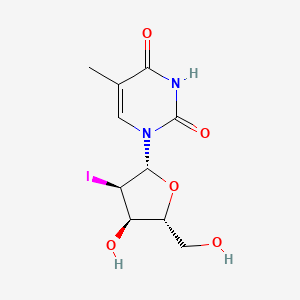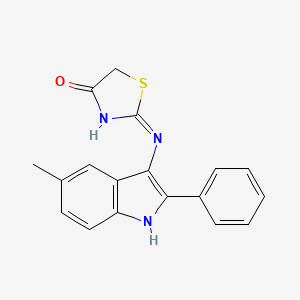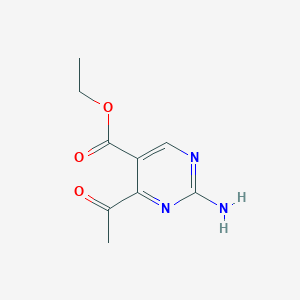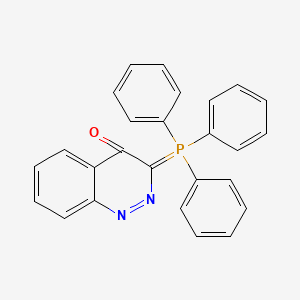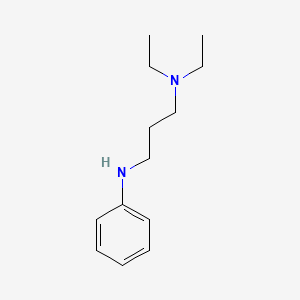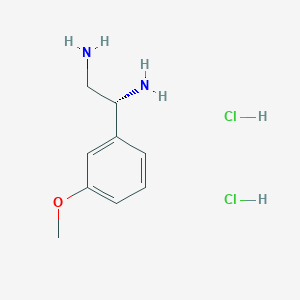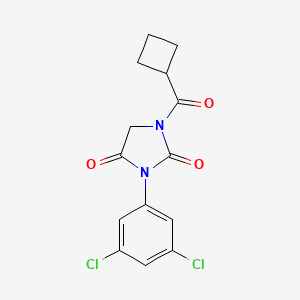
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclobutanecarbonyl group and a dichlorophenyl group attached to an imidazolidine-2,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved through the reaction of urea with a suitable diketone under acidic or basic conditions.
Introduction of the Cyclobutanecarbonyl Group: This step involves the acylation of the imidazolidine-2,4-dione core with cyclobutanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Dichlorophenyl Group: The final step involves the substitution reaction of the intermediate with 3,5-dichlorophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can be compared with similar compounds such as:
1-(Cyclobutanecarbonyl)-3-phenylimidazolidine-2,4-dione: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
1-(Cyclopentanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione: Contains a cyclopentanecarbonyl group instead of a cyclobutanecarbonyl group, potentially affecting its reactivity and stability.
1-(Cyclobutanecarbonyl)-3-(4-chlorophenyl)imidazolidine-2,4-dione: Has a single chlorine atom on the phenyl ring, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
67387-65-9 |
|---|---|
Molekularformel |
C14H12Cl2N2O3 |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
1-(cyclobutanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-4-10(16)6-11(5-9)18-12(19)7-17(14(18)21)13(20)8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChI-Schlüssel |
LOZZLHZAYOTEHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


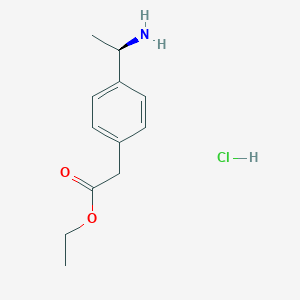
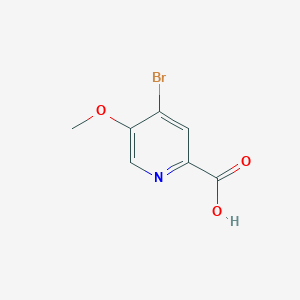
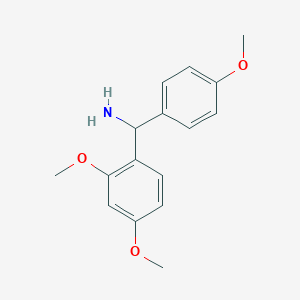
![3-(2,5-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12928953.png)
